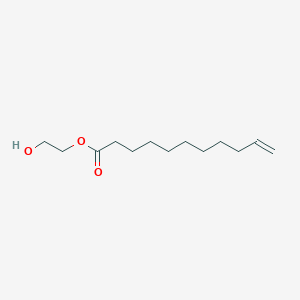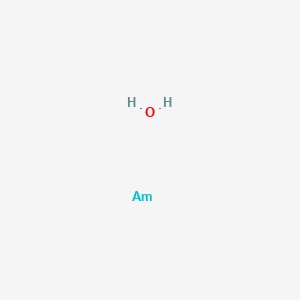
Americium water
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Americium water refers to the presence of the synthetic element americium in water. Americium, with the atomic number 95, is a radioactive element and a member of the actinide series. It was first produced in 1944 by Glenn T. Seaborg and his team at the University of Chicago as part of the Manhattan Project . Americium is known for its applications in smoke detectors and as a neutron source in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Americium is typically produced in nuclear reactors through the bombardment of plutonium with neutrons. The reaction involves the conversion of plutonium-239 to americium-241 through a series of neutron capture and beta decay processes . The preparation of americium in water involves the separation of americium from other actinides using Eichrom TRU resin and subsequent measurement by alpha spectrometry .
Industrial Production Methods: Industrial production of americium involves the irradiation of plutonium in nuclear reactors. The resulting americium is then separated and purified using ion exchange, precipitation, and solvent extraction techniques . The separation process is crucial to obtain high-purity americium for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Americium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, americium reacts with hydrochloric acid to form americium chloride and hydrogen gas .
Common Reagents and Conditions: Common reagents used in reactions with americium include hydrochloric acid, nitric acid, and perchloric acid. The conditions for these reactions typically involve controlled temperatures and the presence of specific catalysts to facilitate the reactions .
Major Products Formed: The major products formed from reactions involving americium include americium chloride, americium oxide, and various americium salts. These products are often used in scientific research and industrial applications .
Applications De Recherche Scientifique
Americium has a wide range of scientific research applications. It is extensively used in the study of nuclear reactions and properties due to its radioactive nature . Americium-241, in particular, is used in smoke detectors as a source of ionizing radiation . Additionally, americium is considered for use in spacecraft as a power source, leveraging its long half-life for extended missions .
Mécanisme D'action
The mechanism of action of americium in water involves its interaction with water molecules. Americium reacts with water to produce oxides and hydrogen gas. This reaction is exothermic and involves the gradual change from electrostatic to covalent interactions between americium and oxygen atoms . The americium atoms lose electrons during the reaction, and the 5f orbital is significantly involved, leading to orbital hybridization .
Comparaison Avec Des Composés Similaires
Americium shares similarities with other actinides such as curium, berkelium, and plutonium. Like americium, these elements are also radioactive and have applications in nuclear science . americium is unique in its extensive use in smoke detectors and its potential for use in space exploration . The chemistry of americium (III) is similar to that of lanthanide (III) compounds, forming insoluble salts such as fluoride, oxalate, and phosphate .
List of Similar Compounds:- Curium
- Berkelium
- Plutonium
- Neptunium
- Californium
Americium’s unique properties and applications make it a valuable element in various scientific and industrial fields.
Propriétés
Numéro CAS |
104475-16-3 |
|---|---|
Formule moléculaire |
AmH2O |
Poids moléculaire |
261.077 g/mol |
Nom IUPAC |
americium;hydrate |
InChI |
InChI=1S/Am.H2O/h;1H2 |
Clé InChI |
NKIMGVHWWBQTCS-UHFFFAOYSA-N |
SMILES canonique |
O.[Am] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
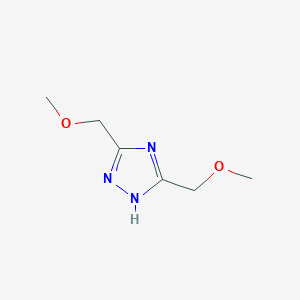
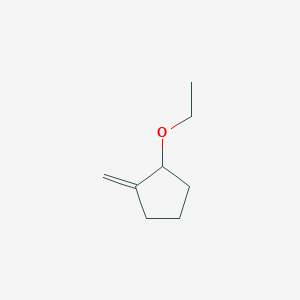
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

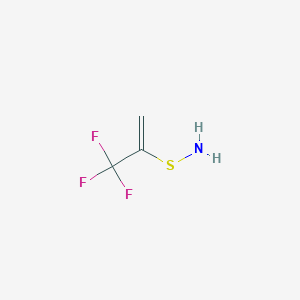

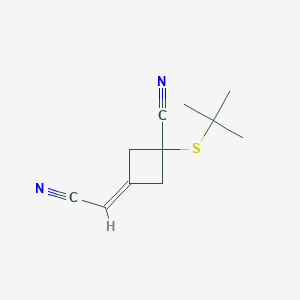
![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)

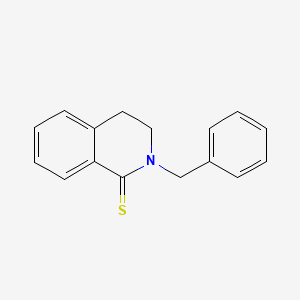
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
